molecular formula C9H14OSi B14123910 Silane, (4-methoxyphenyl)dimethyl- CAS No. 1432-38-8

Silane, (4-methoxyphenyl)dimethyl-

Katalognummer: B14123910
CAS-Nummer: 1432-38-8
Molekulargewicht: 166.29 g/mol
InChI-Schlüssel: SMCZAFXJZGCLQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (4-methoxyphenyl)dimethyl- is an organosilicon compound with the molecular formula C9H14OSi and a molecular weight of 166.2924 g/mol . It is characterized by the presence of a silane group attached to a 4-methoxyphenyl ring, making it a versatile compound in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-methoxyphenyl)dimethyl- typically involves the reaction of 4-methoxyphenylmagnesium bromide with dimethylchlorosilane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of Silane, (4-methoxyphenyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (4-methoxyphenyl)dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Silane, (4-methoxyphenyl)dimethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Silane, (4-methoxyphenyl)dimethyl- involves its ability to form strong covalent bonds with other molecules. This is primarily due to the presence of the silicon atom, which has a high affinity for oxygen and other electronegative atoms. The compound can act as a hydride donor or acceptor, facilitating various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Silane, (4-methoxyphenyl)dimethyl- is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

1432-38-8

Molekularformel

C9H14OSi

Molekulargewicht

166.29 g/mol

IUPAC-Name

(4-methoxyphenyl)-dimethylsilane

InChI

InChI=1S/C9H14OSi/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,11H,1-3H3

InChI-Schlüssel

SMCZAFXJZGCLQH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)[SiH](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.